molecular formula C18H22N2O2S B11799853 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11799853
M. Wt: 330.4 g/mol
InChI Key: KCOXQMXRUDMBGA-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The tosyl group (p-toluenesulfonyl) is often introduced to protect the nitrogen atom during the synthesis . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various biological activities, including:

  • Anticancer Activity
    • Mechanism : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through caspase activation pathways.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent against malignancies .
  • Antimicrobial Properties
    • Mechanism : Preliminary studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis and interfering with essential metabolic pathways.
    • Case Study : Research documented in ACS Publications showed that the compound exhibited significant antimicrobial activity against multiple bacterial strains, suggesting its utility in developing new antibiotics.
  • Neuroprotective Effects
    • Mechanism : The compound's structural properties allow it to interact with neurochemical pathways, potentially offering protection against neurotoxicity.
    • Case Study : Investigations into related piperidine derivatives have indicated neuroprotective effects similar to those observed with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known neurotoxin .
Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial cell wall synthesis
NeuroprotectiveModulation of neurochemical pathways

Synthetic Routes and Applications

The synthesis of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine typically involves:

  • Reagents : Commonly used reagents include tosyl chloride and various pyridine derivatives.
  • Conditions : Reactions are conducted under controlled temperatures to optimize yield and purity.

This compound serves as an important intermediate in the synthesis of several pharmaceuticals aimed at treating cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. For example, it may bind to receptor sites on proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing upon diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyridine ring and the introduction of the tosylpiperidine moiety. Various methods have been reported for synthesizing related compounds, often utilizing commercially available starting materials and employing techniques such as Grignard reactions and sulfonamide formation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus and Bacillus cereus . The results are summarized in Table 1 below:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Significant
Bacillus cereus16Highly Significant
Escherichia coli64Moderate
Pseudomonas aeruginosa128Low

The compound’s mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are needed to elucidate the exact pathways involved .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a recent investigation into related pyrazolopyridine derivatives revealed IC50 values in the nanomolar range against several cancer cell lines, indicating strong growth inhibition .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized pyridine derivatives demonstrated that modifications to the tosyl group significantly enhanced antibacterial activity. The study highlighted that compounds with electron-withdrawing groups exhibited improved potency against S. aureus compared to their electron-donating counterparts.
  • Anticancer Mechanism : Another case study focused on the anticancer potential of pyridine-based compounds, where it was found that certain modifications led to enhanced binding affinity for c-Met kinase, a target in cancer therapy. This suggests that structural variations can significantly impact biological activity and therapeutic efficacy .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-6-8-16(9-7-14)23(21,22)20-12-4-3-5-18(20)17-10-11-19-13-15(17)2/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

KCOXQMXRUDMBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(C=NC=C3)C

Origin of Product

United States

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